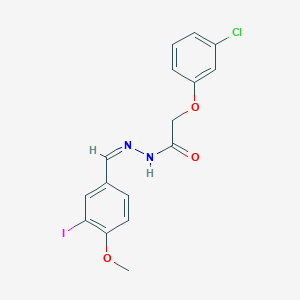
2-(3-chlorophenoxy)-N'-(3-iodo-4-methoxybenzylidene)acetohydrazide
Descripción general
Descripción
2-(3-chlorophenoxy)-N'-(3-iodo-4-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a hydrazone derivative, which is synthesized by reacting 3-chlorophenol, 3-iodo-4-methoxybenzaldehyde, and acetic hydrazide. The resulting compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N'-(3-iodo-4-methoxybenzylidene)acetohydrazide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for the replication of DNA. Moreover, it also inhibits the expression of certain genes that are involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(3-iodo-4-methoxybenzylidene)acetohydrazide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, it also inhibits the expression of certain proteins that are involved in the survival of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3-chlorophenoxy)-N'-(3-iodo-4-methoxybenzylidene)acetohydrazide in lab experiments is its potent anti-cancer properties. Moreover, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make its administration difficult in certain experiments.
Direcciones Futuras
There are several future directions that can be explored with regards to the use of 2-(3-chlorophenoxy)-N'-(3-iodo-4-methoxybenzylidene)acetohydrazide. One of the major directions is the development of more effective and efficient synthesis methods for this compound. Moreover, further studies can be conducted to explore its potential applications in other domains, such as the treatment of inflammatory disorders. Additionally, more studies can be conducted to explore its mechanism of action and to identify potential targets for its use in cancer therapy.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N'-(3-iodo-4-methoxybenzylidene)acetohydrazide has shown promising results in various scientific studies. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Moreover, it has also been found to inhibit the growth of cancer cells by suppressing the expression of certain genes.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClIN2O3/c1-22-15-6-5-11(7-14(15)18)9-19-20-16(21)10-23-13-4-2-3-12(17)8-13/h2-9H,10H2,1H3,(H,20,21)/b19-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARQTRHPDNWKAW-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)COC2=CC(=CC=C2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
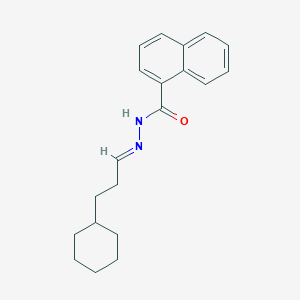
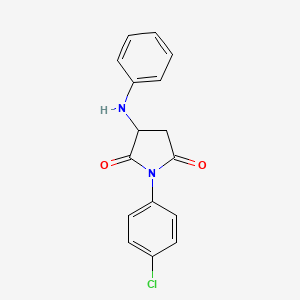
![N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B3861300.png)
![3-[({5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2-furyl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B3861316.png)
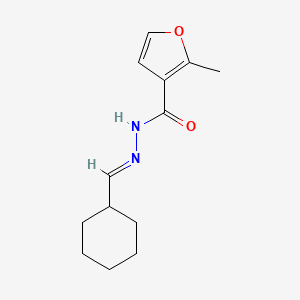
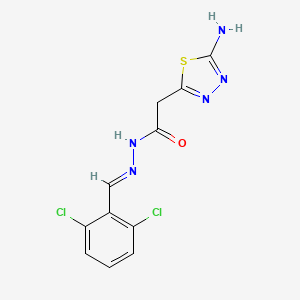

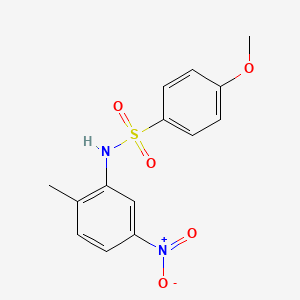
![5-benzylidene-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3861348.png)
![6-bromo-2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3861352.png)
![dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate](/img/structure/B3861368.png)
![4-{2-[3-(isobutylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3861371.png)